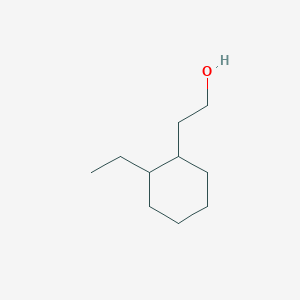
2-(2-Ethylcyclohexyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylcyclohexyl)ethan-1-ol is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a faint odor and is used in various chemical applications. The compound is characterized by the presence of a cyclohexane ring substituted with an ethyl group and an ethan-1-ol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylcyclohexyl)ethan-1-ol typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 2-ethylcyclohexanol with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained around 100-150°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of reactants and the removal of products, which allows for better control over reaction conditions and higher yields. Catalysts such as metal oxides may be used to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
2-(2-Ethylcyclohexyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Alkyl halides, ethers
科学的研究の応用
2-(2-Ethylcyclohexyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-Ethylcyclohexyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
- 2-(2-Methylcyclohexyl)ethan-1-ol
- 2-(2-Propylcyclohexyl)ethan-1-ol
- 2-(2-Butylcyclohexyl)ethan-1-ol
Uniqueness
2-(2-Ethylcyclohexyl)ethan-1-ol is unique due to its specific ethyl substitution on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specialized applications in research and industry.
特性
分子式 |
C10H20O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC名 |
2-(2-ethylcyclohexyl)ethanol |
InChI |
InChI=1S/C10H20O/c1-2-9-5-3-4-6-10(9)7-8-11/h9-11H,2-8H2,1H3 |
InChIキー |
RLVAFRKBMPLQFJ-UHFFFAOYSA-N |
正規SMILES |
CCC1CCCCC1CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


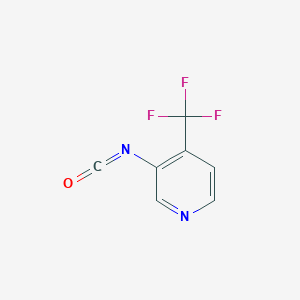
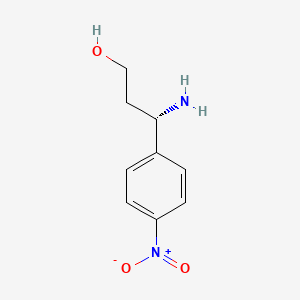
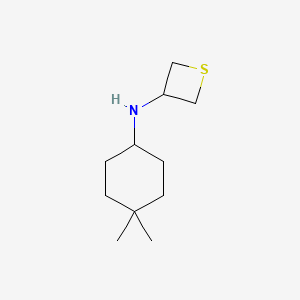
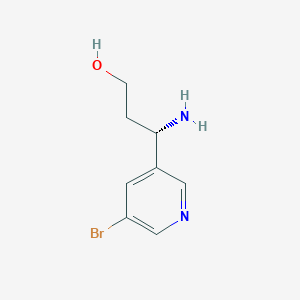
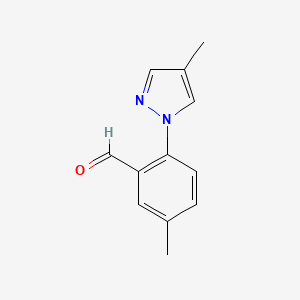
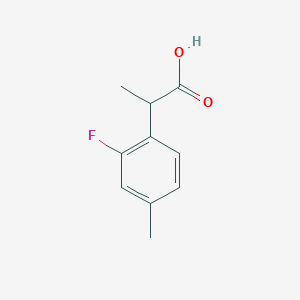
![2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13320098.png)
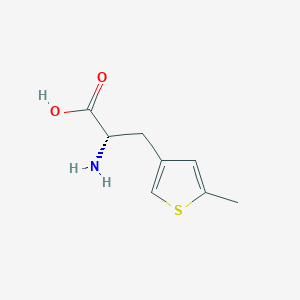
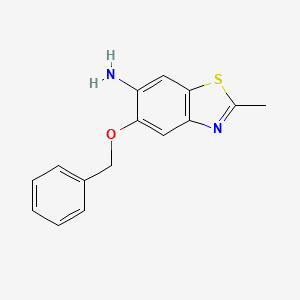
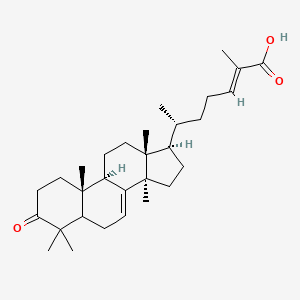
![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile](/img/structure/B13320119.png)
![(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13320127.png)
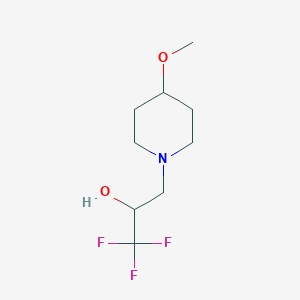
![4-[(1R)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13320138.png)
